molecular formula C18H17N3O2S B14983194 N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

Cat. No.: B14983194
M. Wt: 339.4 g/mol
InChI Key: YMPPMNXZVCIVJX-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide typically involves the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-ethoxyphenyl-1,2,4-thiadiazole. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial and fungal pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the ethoxyphenyl and methylbenzamide groups enhances its ability to interact with various molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C18H17N3O2S/c1-3-23-15-10-8-13(9-11-15)16-19-18(24-21-16)20-17(22)14-6-4-12(2)5-7-14/h4-11H,3H2,1-2H3,(H,19,20,21,22)

InChI Key

YMPPMNXZVCIVJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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